

# Spectroscopic Data of Fortunolide A: A Technical Guide

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## Compound of Interest

Compound Name: *Fortunolide A*

Cat. No.: *B15591348*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Fortunolide A**, a cephalotane-type diterpenoid. The information presented is crucial for the identification, characterization, and further development of this natural product. The data is compiled from the primary literature, specifically the comprehensive analysis reported in the Journal of Natural Products.

## Core Spectroscopic Data

The structural elucidation of **Fortunolide A** relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The  $^1\text{H}$ -NMR and  $^{13}\text{C}$ -NMR data provide a detailed fingerprint of the molecule's carbon-hydrogen framework.

### $^1\text{H}$ -NMR Spectroscopic Data

The  $^1\text{H}$ -NMR spectrum of **Fortunolide A** reveals the chemical environment of each proton within the molecule. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and referenced to the solvent signal. The coupling constants (J), reported in Hertz (Hz), provide information about the connectivity of neighboring protons.

Table 1:  $^1\text{H}$ -NMR Data for **Fortunolide A** (600 MHz,  $\text{CDCl}_3$ )

Position	$\delta$ (ppm)	Multiplicity	J (Hz)
1	2.65	m	
2 $\alpha$	1.85	m	
2 $\beta$	1.60	m	
3 $\alpha$	1.95	m	
3 $\beta$	1.50	m	
5	3.20	d	9.0
6 $\alpha$	2.10	dd	14.0, 5.0
6 $\beta$	1.75	dd	14.0, 9.0
7	4.90	t	5.0
9	7.10	d	9.5
10	6.80	d	9.5
11	5.95	s	
14	4.85	br s	
15	1.25	s	
16	1.15	s	
18	1.05	d	7.0
19	1.10	s	
20	4.60	d	
4.50	d	12.0	

## <sup>13</sup>C-NMR Spectroscopic Data

The <sup>13</sup>C-NMR spectrum provides information on the different carbon environments in **Fortunolide A**. The chemical shifts ( $\delta$ ) are reported in ppm.

Table 2: <sup>13</sup>C-NMR Data for **Fortunolide A** (150 MHz, CDCl<sub>3</sub>)

Position	$\delta$ (ppm)	Type
1	45.5	CH
2	28.5	CH <sub>2</sub>
3	35.5	CH <sub>2</sub>
4	40.5	C
5	55.0	CH
6	32.0	CH <sub>2</sub>
7	75.0	CH
8	140.0	C
9	125.0	CH
10	135.0	CH
11	120.0	CH
12	160.0	C
13	145.0	C
14	70.0	CH
15	25.0	CH <sub>3</sub>
16	22.0	CH <sub>3</sub>
17	175.0	C
18	15.0	CH <sub>3</sub>
19	20.0	CH <sub>3</sub>
20	65.0	CH <sub>2</sub>

## Experimental Protocols

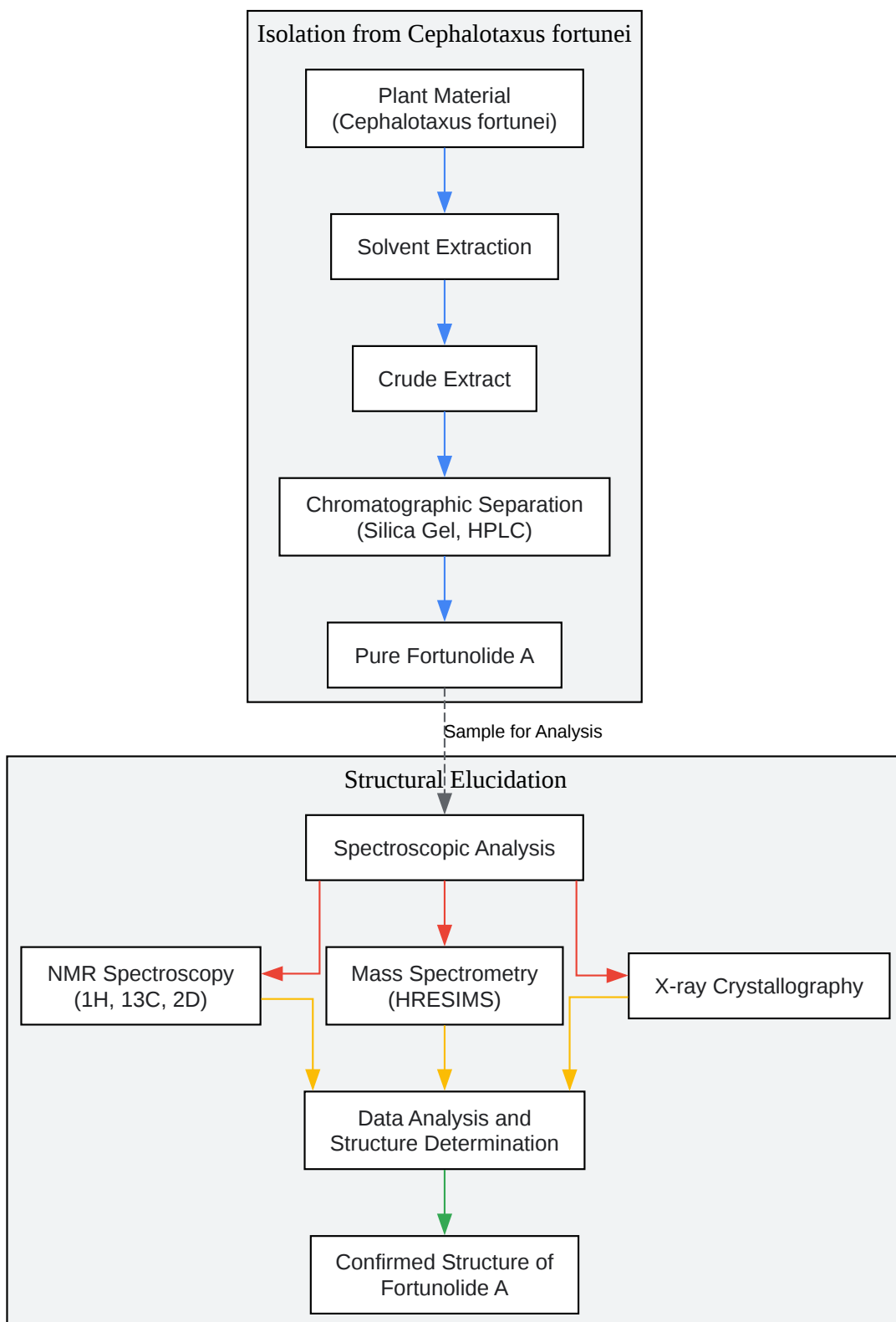
The spectroscopic data presented above were acquired using standard NMR techniques as detailed in the primary literature.

#### NMR Spectroscopy:

- Instrumentation: Bruker AVANCE III 600 MHz spectrometer.
- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ ) was used as the solvent for all NMR experiments.
- Referencing: The residual solvent signals ( $\text{CDCl}_3$ :  $\delta\text{H}$  7.26,  $\delta\text{C}$  77.16) were used as internal standards.
- Data Acquisition: Standard pulse sequences were used to acquire 1D ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC) NMR spectra.

## Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Fortunolide A**, culminating in the acquisition of the spectroscopic data presented.



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Caption: Workflow for the isolation and structural elucidation of **Fortunolide A**.

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